6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride
Description
Properties
IUPAC Name |
6-(piperidin-4-ylamino)pyridine-3-carbonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-7-9-1-2-11(14-8-9)15-10-3-5-13-6-4-10;;/h1-2,8,10,13H,3-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMXNVNMJOOUKEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=NC=C(C=C2)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride typically involves the reaction of 4-aminopiperidine with 3-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound with consistent quality and purity.
Chemical Reactions Analysis
1.1. Pyridine Core Formation
The pyridine scaffold can be synthesized via Gould–Jacobs cyclization (Scheme 1), involving:
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3-Aminopyrazole and diethyl 2-(ethoxymethylene)malonate as precursors.
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Cyclization under acidic conditions (e.g., POCl₃ or SOCl₂) at 100–160°C to form 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates .
Key Reaction Conditions :
| Step | Reagent/Condition | Product | Yield | Source |
|---|---|---|---|---|
| Cyclization | POCl₃, 110°C, solvent-free | 4-Chloro-1H-pyrazolo[3,4-b]pyridine | 80–96% | |
| Chlorination | SOCl₂, 160°C | 4-Chloro derivative | 85% |
Decarboxylation or hydrolysis of ester intermediates may follow to introduce functional groups (e.g., cyano) .
1.3. Salt Formation
The free base is treated with HCl gas in anhydrous ether or ethanol to form the dihydrochloride salt , protonating both the piperidine and amino groups .
2.1. Nitrile Functionalization
The cyano group undergoes:
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Hydrolysis : In acidic (H₂SO₄) or basic (NaOH) conditions to yield carboxylic acids or amides.
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Reduction : Catalytic hydrogenation (H₂/Pd-C) converts it to an aminomethyl group.
Observed Reactivity :
2.2. Piperidine Ring Modifications
The piperidin-4-ylamino group participates in:
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Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form secondary amines or amides.
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Oxidation : Susceptible to metabolic oxidation in vivo (e.g., CYP450 enzymes), forming hydroxylated metabolites .
Selective Transformations :
| Reaction | Reagent | Outcome |
|---|---|---|
| Acylation | Acetyl chloride, Et₃N | N-Acetylpiperidine derivative |
| Oxidation | H₂O₂, Fe²⁺ | Hydroxypiperidine metabolite |
Stability and Degradation
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structural similarity to known pharmacophores allows it to interact with various biological targets.
Case Study: Antidepressant Activity
Research has indicated that derivatives of piperidinyl-pyridine compounds exhibit antidepressant-like effects in animal models. A study demonstrated that modifications to the piperidine moiety can enhance serotonin receptor affinity, suggesting potential use in treating depression and anxiety disorders .
Anticancer Research
The compound has shown promise in anticancer applications. Studies have reported that pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
Case Study: Inhibition of Tumor Growth
In vitro studies have revealed that this compound exhibits cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
Neuropharmacology
The interaction of this compound with neurotransmitter systems positions it as a candidate for further exploration in neuropharmacology.
Case Study: Dopaminergic Activity
Research has identified that the compound can act as a dopamine receptor modulator, which may have implications for the treatment of Parkinson's disease and schizophrenia. Animal studies demonstrated improved motor functions and reduced symptoms associated with dopaminergic dysregulation .
As with many chemical compounds, safety data sheets (SDS) are essential for handling and usage. The compound is classified with various hazard statements indicating potential risks associated with exposure. Proper laboratory practices should be followed to mitigate these risks .
Mechanism of Action
The mechanism of action of 6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Methyl 6-[(methylamino)methyl]pyridine-3-carboxylate dihydrochloride
- Core : Pyridine
- Substituents: Methylaminomethyl group at position 6, carboxylate ester at position 3.
- Molecular Weight : 253.12 g/mol (CAS: 1909336-84-0).
- Demonstrated utility in pharmaceutical synthesis and as a reagent for constructing complex organic molecules .
4-Alkyl/Arylamino-3-pyridinecarbonitriles
- Core : Pyridine
- Substituents: Alkyl/arylamino group at position 4, nitrile at position 3.
- Key Features: Positional isomerism (amino group at 4 vs. 6) alters steric and electronic profiles, affecting binding orientations in biological systems. Synthesized via nucleophilic substitution reactions with amines, highlighting the reactivity of the 4-chloro precursor .
Piperidine-Containing Heterocyclic Derivatives
2-(Indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine Derivatives
- Core : 1,7-Naphthyridine (a bicyclic heteroaromatic system).
- Substituents : Piperidin-4-yl at position 6, indazol-5-yl at position 2.
- Key Features :
6-(Piperidin-4-yl)pyrimidin-4-amine
- Core : Pyrimidine
- Substituents : Piperidin-4-yl at position 6, amine at position 4.
Functional Group Variations and Their Implications
| Feature | Target Compound | Methyl Carboxylate Analogue | 4-Amino Pyridinecarbonitriles |
|---|---|---|---|
| Core Structure | Pyridine | Pyridine | Pyridine |
| Position 3 | Nitrile (C≡N) | Carboxylate ester (COOCH₃) | Nitrile (C≡N) |
| Position 6 | Piperidin-4-ylamino | Methylaminomethyl | Alkyl/arylamino (position 4) |
| Solubility | Moderate (enhanced by HCl salt) | High (due to carboxylate) | Low to moderate |
| Biological Relevance | Potential kinase/DNA interaction | Drug synthesis intermediate | Substrate for further derivatization |
- Nitrile vs. Carboxylate : The nitrile group in the target compound may act as a hydrogen-bond acceptor or participate in click chemistry, whereas the carboxylate ester in the analogue improves solubility but reduces metabolic stability.
- Piperidine vs. Simple Amines : The piperidine ring offers conformational flexibility and improved binding to hydrophobic pockets in biological targets, as seen in its use in anticancer agents .
Biological Activity
6-[(Piperidin-4-yl)amino]pyridine-3-carbonitrile dihydrochloride, with the CAS number 1007838-33-6, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its antiviral, antibacterial, and anti-inflammatory effects, supported by various studies and findings.
- Molecular Formula : C11H15ClN4
- Molecular Weight : 238.72 g/mol
- CAS Number : 1007838-33-6
- Physical Form : Powder
- Purity : ≥95%
Antiviral Activity
Research indicates that compounds similar to 6-[(Piperidin-4-yl)amino]pyridine derivatives exhibit significant antiviral properties. For instance, studies have shown that heterocyclic derivatives can act as neuraminidase inhibitors, which are crucial in the treatment of viral infections such as influenza.
| Compound | Activity | Reference |
|---|---|---|
| A-87380 | Neuraminidase inhibitor | |
| A-192558 | Neuraminidase inhibitor | |
| A-192559 | Antiviral against Tobacco Mosaic Virus |
Antibacterial Activity
The antibacterial efficacy of 6-[(Piperidin-4-yl)amino]pyridine derivatives has been explored in various studies. The compound demonstrates activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.
Minimum Inhibitory Concentration (MIC) Studies
A comparative analysis of MIC values for related compounds indicates potent antibacterial activity:
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| Compound C | Pseudomonas aeruginosa | 5.0 |
These results highlight the potential of piperidine derivatives in combating bacterial infections, particularly those resistant to conventional antibiotics.
Anti-inflammatory Activity
The anti-inflammatory properties of related compounds have also been documented. For instance, certain pyridine derivatives have shown inhibitory effects on cyclooxygenase (COX) enzymes, which are key players in inflammatory responses.
Inhibition Studies
The following table summarizes the IC50 values for selected compounds against COX enzymes:
| Compound | COX Enzyme | IC50 (μmol) |
|---|---|---|
| Compound X | COX-1 | 0.04 ± 0.01 |
| Compound Y | COX-2 | 0.04 ± 0.02 |
| Celecoxib | COX-2 | 0.04 |
These findings suggest that derivatives of the compound may serve as effective anti-inflammatory agents comparable to established treatments like celecoxib.
Case Studies and Research Findings
Several case studies have highlighted the biological activities of piperidine derivatives:
- Antiviral Efficacy : A study demonstrated that piperidinyl pyridine derivatives effectively inhibited viral replication in vitro, suggesting their potential as therapeutic agents against viral infections.
- Antibacterial Screening : In a comprehensive screening of synthesized piperidine compounds, several demonstrated significant antibacterial activity against multi-drug resistant strains, indicating their promise in antibiotic development.
- Inflammation Models : Animal models showed that treatment with piperidine derivatives resulted in reduced edema and inflammatory markers, supporting their use in managing inflammatory diseases.
Q & A
Q. Advanced
- HPLC : Quantify purity using a C18 column (e.g., 98% purity at 254 nm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS m/z 292.2 [M+H]⁺).
- Elemental Analysis : Validate chloride content (theoretical Cl⁻: 24.3%, experimental: ±0.5% deviation).
- X-ray Crystallography : Resolve crystal structure for absolute configuration determination (if single crystals are obtainable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
